Dicofol

説明

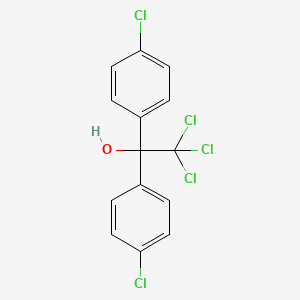

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAMTSKGCBMZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5O, Array | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020450 | |

| Record name | Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicofol or kelthane is a white crystalline, wettable powder dissolved in a liquid carrier, (water). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption, and/or ingestion. It is used as a pesticide., Colorless solid; [ICSC] Colorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

437 °F at 760 mmHg (NTP, 1992), 180 °C at 0.1 mm Hg | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

75 °F (USCG, 1999), 193 °C, 193 °C, 379 °F (open cup), 120 °F (closed cup), 193 °C o.c. | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), 400 g/L in acetone, ethyl acetate and toluene at 25 °C. 36 g/L in methanol at 25 °C. 30 g/L in hexane and isopropanol at 25 °C, In water, 1.2 mg/L at 24 °C (99% purity), In water, 0.8 mg/L at 25 °C, Solubility in water: none | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F <0.9 at 20 °C (liquid) (USCG, 1999), Specific gravity: 1.130 at 20 °C, 1.13 g/cm³ | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 0.0000004 [mmHg], 3.98X10-7 mm Hg at 25 °C (technical) | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Dicofol products contain a number of DDT analogs as manufacturing impurities /which/ include: o,p'- and p,p'-isomers of DDT, DDE, DDD and a substance called extra-chlorine DDT (Cl-DDT)., The content of 1,1-dichloro-2,2-bis(para-chlorophenyl)ethylene (DDE) found in dicofol formulations was calculated to be 1-2%. ... the major impurity was 1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane. Up to 18 impurities were reported to be components of various samples of technical dicofol. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Crystals from petroleum ether | |

CAS No. |

115-32-2 | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicofol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicofol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4WMM0WS91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

173.3 to 175.1 °F (NTP, 1992), 77.5 °C, 77-78 °C | |

| Record name | DICOFOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/631 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICOFOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0752 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Fate and Transport of Dicofol

Environmental Distribution and Partitioning

The distribution and partitioning of dicofol in the environment are governed by its inherent properties, such as water solubility, vapor pressure, and affinity for organic matter in soil and sediment.

Soil Persistence and Mobility

This compound exhibits low mobility in soil, with reported organic carbon-water (B12546825) partition coefficients (Koc) ranging from 5017 in silty loam to 8383 in sand nih.gov. Other sources indicate a Koc range of 5,000 to 21,096, with p,p'-dicofol having a mean Koc of 5,080 and o,p'-dicofol a mean of 16,995 europa.eu. This strong binding to soil suggests that this compound is unlikely to leach significantly into groundwater nih.govherts.ac.ukwho.intepa.gov.

The persistence of this compound in soil varies, with reported half-lives being equivocal in laboratory studies but ranging from 7 to 113 days in field dissipation studies conducted in Florida and California pops.intpops.int. Other studies report aerobic biodegradation half-lives ranging from 259 to 348 days in mixed soil experiments nih.gov. A half-life of 60 days in soil is often used for model parameterization pops.int. Experimental evidence indicates that both abiotic and biotic degradation of this compound are pH-dependent, with longer degradation half-lives observed under acidic conditions pops.intpops.int. The p,p'-dicofol isomer, which constitutes 80-85% of the technical product, is generally more persistent in soil than the o,p'-isomer pops.intppqs.gov.in.

Major degradation products of this compound, such as dichlorobenzophenone (DCBP) and FW-152, can also exhibit persistence in soil pops.intepa.gov. For instance, the half-life of p,p'-dicofol plus its major degradates in soil can be as high as 313 days, compared to 32 days for the parent compound alone under slightly alkaline conditions pops.int.

Table 1: this compound Soil Persistence Data

| Property/Parameter | Value Range/Specific Value | Notes | Source |

| Koc (Silty Loam) | 5017 mL/goc | Low mobility | nih.gov |

| Koc (Sand) | 8383 mL/goc | Low mobility | nih.gov |

| Koc (General Range) | 5,000 – 21,096 mL/goc | p,p'-dicofol mean: 5,080; o,p'-dicofol mean: 16,995 | europa.eu |

| Field Dissipation Half-life | 7 - 113 days | From Florida and California studies | pops.intpops.int |

| Aerobic Biodegradation Half-life (Laboratory) | 259 - 348 days | Indoor and outdoor experiments | nih.gov |

| Model Parameterization Half-life | 60 days | Used in transport models | pops.int |

| Half-life (p,p'-dicofol + major degradates) | 313 days | Under slightly alkaline conditions | pops.int |

| Half-life (p,p'-dicofol alone) | 32 days | Under slightly alkaline conditions | pops.int |

| Half-life (o,p'-dicofol) | 7.6 days | Aerobic degradation at pH 7.5 (silt loam) | epa.gov |

| Half-life (p,p'-dicofol) | 43 days | Aerobic degradation at pH 7.8 (silt loam) | epa.gov |

Water Solubility and Potential for Contamination (Surface and Groundwater)

This compound has a low aqueous solubility, typically around 1 mg/L at 25 °C, though reported values can vary ospar.orgnih.govherts.ac.ukwho.inteuropa.eupops.int. Despite its low solubility, this compound can potentially contaminate water bodies, especially if bound to particulate matter subject to runoff who.intnih.gov. It has been detected in surface water, with concentrations up to 0.0036 mg/L in areas of use pops.intppqs.gov.in. Monitoring in France found this compound in 520 surface water samples with a 90th percentile concentration of 0.01 µg/L ospar.org. In transboundary aquifers in North-eastern Greece, this compound was detected in one out of 37 wells at a level of 0.153 µg/L, exceeding the EC drinking water quality standard limit of 0.1 µg/L ppqs.gov.in. Limited groundwater monitoring in four US states, however, found no detectable concentrations of this compound who.int.

The persistence of this compound in water is highly dependent on pH. It is stable under acidic conditions (pH 5), but undergoes rapid hydrolysis in neutral or alkaline conditions (pH > 7) pops.intpops.intppqs.gov.inusj.edu.mo. This pH-dependent degradation means that this compound is considered persistent in acidic waters ospar.orgpops.intpops.intppqs.gov.in.

Atmospheric Transport and Volatilization

This compound has a low vapor pressure (5.3 x 10⁻⁵ Pa at 25 °C) and a low Henry's Law constant (2.4 x 10⁻⁷ atm-cu m/mole), indicating that volatilization from water or moist soil surfaces is not expected to be a significant fate process nih.goveuropa.eupops.int. However, if released to air, its vapor pressure suggests that this compound will exist in both vapor and particulate phases in the atmosphere pops.int.

This compound has the potential for long-range atmospheric transport (LRT) ospar.orgpops.intpops.intpops.intepa.govresearchgate.net. Its calculated half-life in the atmosphere due to volatilization is 3.1 days, which supports its potential for LRT ospar.org. Atmospheric oxidation by hydroxyl radicals (OH) is a possible removal pathway, with half-lives ranging from 3.1 to 4.7 days depending on OH radical concentrations pops.int. Model calculations suggest that the atmospheric travel distance of this compound can be in the order of thousands of kilometers ospar.org. Global simulations indicate that this compound can be transported northward, likely driven by both atmospheric and oceanic advections from mid-latitude source regions, leading to its enrichment in remote background areas like the Arctic researchgate.net.

Sediment Interactions and Accumulation

This compound binds strongly to soil and sediments, with sediments acting as important sinks for various pollutants, including pesticides who.intnih.gov. This compound is very toxic to aquatic organisms, highly bioaccumulative, and degrades moderately slowly in soil and sediments ospar.org.

Studies have shown that this compound and its major degradation products, such as DCBP, FW-152, and DCBH, can accumulate in water/sediment systems pops.intppqs.gov.inepa.govepa.gov. For example, in a water/sediment study, p,p'-DCBP, p,p'-DCBA, and o,p'-DCBH accumulated, with p,p'-DCBP being considered persistent in sediment pops.intppqs.gov.in. Pesticides often show higher concentrations in sediments than in water, as sediments can act as a secondary source of contamination by releasing residues back into the water column, atmosphere, or groundwater nih.govmdpi.com.

Degradation Pathways and Kinetics

The degradation of this compound in the environment occurs through both abiotic and biotic processes, with abiotic mechanisms playing a crucial role.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves chemical reactions not mediated by biological organisms, such as hydrolysis and photolysis encyclopedia.pubresearchgate.net.

Hydrolysis: Hydrolysis is a significant abiotic degradation pathway for this compound, and its rate is highly dependent on pH pops.intpops.intusj.edu.monih.gov. This compound is stable under acidic conditions but undergoes rapid hydrolysis in neutral and alkaline environments europa.eupops.intpops.intppqs.gov.innih.gov.

Table 2: this compound Hydrolysis Half-lives at Different pH Values

| Isomer | pH 5 (Acidic) | pH 7 (Neutral) | pH 9 (Alkaline) | Source |

| o,p'-Dicofol | 47 days | 8 hours | 9 minutes | pops.int |

| p,p'-Dicofol | 85 days | 64-99 hours | 26 minutes | pops.intnih.gov |

The hydrolysis of this compound produces major degradation products, including 4,4'-dichlorobenzophenone (B107185) (DCBP) and chloroform (B151607) nih.gov. DCBP is a major degradation product in abiotic transformation of this compound nih.gov.

Photolysis: Photolysis, or degradation induced by light, is generally not considered an important route of degradation for this compound in soil, possibly due to its binding to soil particles and low solubility in soil water nih.gov. However, this compound does absorb light greater than 290 nm pops.int. At neutral pH, in samples without a photosensitizer, the photolytic half-life for o,p'-dicofol was 15 days, and for p,p'-dicofol, it was 93 days europa.eu. Theoretical studies have explored photodegradation mechanisms, suggesting that hydroxyl radicals attacking specific bonds are favorable pathways, leading to products like (C₆H₄Cl)₂CO, a precursor for PCDD/Fs pops.intpops.int.

Major Degradation Products: Several degradation products of this compound are considered in its hazard profile, and some of these metabolites can be more persistent than the parent compound pops.intepa.gov. Key degradates include:

DCBP (Dichlorobenzophenone): Both p,p'-DCBP and o,p'-DCBP are major degradation products who.intpops.intppqs.gov.inepa.govnih.gov. p,p'-DCBP has been shown to accumulate in water/sediment studies and is considered persistent in sediment pops.intppqs.gov.in.

FW-152 (2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol): This metabolite, including both p,p'-FW-152 and o,p'-FW-152, can also accumulate and is considered persistent pops.intppqs.gov.inepa.gov.

DCBH (Dichlorobenzhydrol): Both o,p'-DCBH and p,p'-DCBH are identified degradates ppqs.gov.inepa.gov.

OH-DCBP (3-hydroxy-dichlorobenzophenone): This includes 3-hydroxy-2,4'-dichlorobenzophenone and 3-hydroxy-4,4'-dichlorobenzophenone epa.gov.

DCBA (Dichlorobenzilic acid): This is another identified metabolite ppqs.gov.in.

These degradates are often very persistent and structurally similar to the parent this compound epa.gov.

Biotic Degradation Mechanisms (e.g., Microbial Degradation)

This compound generally degrades moderately slowly in soil under primary degradation conditions ospar.org. While some studies suggest that metabolism is the dominant route of dissipation in the field, there is limited data available on the complete mineralization of this compound ospar.orgnih.gov. This compound is not readily biodegradable by microorganisms in soils and surface water, as indicated by its bioaccumulation in fish epa.govepa.gov. However, some microbial involvement has been observed; for instance, Pseudomonas fluorescens has been shown to bioaccumulate this compound, potentially promoting its mobility in soil through co-transport nih.gov.

Metabolite Formation and Characterization (e.g., Dichlorobenzophenone (DCBP), Dichlorobenzhydrol (DCBH))

This compound undergoes degradation to form several metabolites, some of which exhibit higher persistence than the parent compound pops.int. Major degradates include dichlorobenzophenone (DCBP), 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (B1206058) (FW-152), and dichlorobenzhydrol (DCBH) pops.intepa.gov. Other identified metabolites include 3-hydroxy-dichlorobenzophenone (OH-DCBP) and dichlorobenzilic acid (DCBA) pops.intepa.gov.

The degradation pathways of this compound often involve dechlorination of a non-ring chlorine atom to yield FW-152, followed by oxidation to form DCBP and DCBA epa.gov. Further metabolism can lead to DCBH and various hydroxylated or conjugated secondary metabolites epa.gov. It's notable that the metabolism of this compound appears to differ from that of DDT, with very little DDE (a DDT metabolite) typically formed from pure this compound epa.gov.

DCBP, FW-152, and DCBH have been observed to accumulate in water/sediment studies and are considered persistent in sediment pops.int. The half-life of p,p'-dicofol in soil can be approximately 32 days, but when considering the parent compound and its major degradates, the half-life can extend to as high as 313 days under slightly alkaline conditions pops.int. This compound hydrolysis is rapid under neutral and alkaline conditions, producing dichlorobenzophenone (DCBP) as a transformation product, while it remains stable in acidic conditions europa.eueurl-pesticides.eu. Photodegradation also contributes to the formation of DCBP eurl-pesticides.eu.

Table 1: this compound Degradation Half-Lives and Major Metabolites

| Condition/Matrix | Half-Life (Days) | Major Metabolites | Reference |

| Soil (p,p'-dicofol) | 32 | DCBP, FW-152, 3-OH-DCBP | pops.intepa.gov |

| Soil (p,p'-dicofol + major degradates) | 313 | DCBP, FW-152, DCBH, OH-DCBP, DCBA | pops.int |

| Soil (overall, field studies) | 58-113 | o,p'- and p,p'-DCBP, 2,4'-DCBH, 4-chlorobenzoic acid, 1,1-(p-chlorophenyl)-2,2-dichloroethanol | nih.gov |

| Water (pH 5) | 47-85 | DCBP | orst.edueurl-pesticides.eu |

| Water (pH 7) | 0.17 (4 hours) | DCBP | eurl-pesticides.eu |

| Water (pH 9) | 0.018 (26 minutes) | DCBP | eurl-pesticides.eu |

| Sediment (DCBP) | 7-13 | - | ppqs.gov.in |

| Sediment (DCBH) | 197-429 | - | ppqs.gov.in |

| Sediment (DCBA) | 24-174 | - | ppqs.gov.in |

Bioaccumulation and Biomagnification Potential

This compound exhibits a high potential for bioaccumulation and biomagnification due to its hydrophobic nature and slow degradation rates in certain environmental compartments ospar.orgpops.inteuropa.euepa.govherts.ac.uk. Its high octanol/water partition coefficient (log KOW) contributes to its tendency to accumulate in organic phases like animal tissue epa.govepa.gov.

Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Clams)

This compound is highly bioaccumulative in aquatic organisms ospar.orgeuropa.eu. Experimental data confirm its bioconcentration potential in fish, with reported bioconcentration factors (BCFs) in bluegill sunfish and common carp (B13450389) ranging from 6,100 to 10,000 pops.intppqs.gov.in. At steady-state conditions, the BCF in bluegill sunfish can reach 25,000 ospar.orgpops.inteuropa.euppqs.gov.in. In a full life cycle test with fathead minnows, the highest observed BCF was 43,000 pops.intppqs.gov.in. This high accumulation is reflected by a slow elimination rate from fish tissue, with a half-life of approximately 33 days ospar.orgpops.intppqs.gov.in.

Monitoring studies have detected this compound in aquatic invertebrates and fish. For example, a US monitoring study found that 7.2% of sampled aquatic invertebrates had residues over 0.1 mg/kg, and 71% of sampled fish contained residues over 0.05-0.1 mg/kg, with a maximum concentration of 0.45 mg/kg in fish ospar.org. In the San Joaquin River, California, this compound was found in riverbed sediments at 23.7 ng/L and in the benthic clam, Corbicula fluminea, at 97 ng/g, which was 15% of the DDT level accumulated in the same species ospar.org. Studies on the edible bivalve Meretrix meretrix have shown that this compound and its metabolite 4,4'-DCBP are taken up and accumulated, with higher concentrations requiring longer depuration times to reach safe levels usj.edu.mo.

Table 2: this compound Accumulation in Aquatic Organisms (BCF Values)

| Organism | BCF (Measured) | BCF (Steady-State/Extrapolated) | Reference |

| Bluegill Sunfish | 10,000 | 25,000 | ospar.orgeuropa.euppqs.gov.in |

| Common Carp | 6,100 - 10,000 | - | pops.intppqs.gov.in |

| Fathead Minnow | - | 43,000 | pops.intppqs.gov.in |

| Whole Fish | 10,000 | 25,000 | ospar.orgepa.gov |

| Fish Fillet | 6,600 | - | epa.gov |

| Fish Viscera | 17,000 | - | epa.gov |

Accumulation in Terrestrial Biota

This compound residues have been detected in various terrestrial biota. In a US monitoring study, residues in small mammals, terrestrial invertebrates, reptiles/amphibians, and earthworms ranged from 0.8-3.9 mg/kg, 1.7-3.9 mg/kg, 0.9-3.8 mg/kg, and 1.1 mg/kg, respectively ospar.org. The environmental half-life of this compound in most biota was between 18 and 39 days, with residues in earthworms remaining fairly constant throughout the year ospar.org. While some studies indicated no clear evidence of accumulation in birds in treated areas, this compound residues ranging from 0.1 to 1.4 mg/kg were found in birds 7 to 21 days after application ospar.org. This compound and its metabolites (DCBP and FW-152) have also been detected in bird eggs, indicating maternal transfer to offspring pops.intppqs.gov.in. Terrestrial mesofauna, such as earthworms, coleopteran larvae, collembolan, and mites, have shown a high capacity for organochlorine pesticide accumulation, including those potentially originating from this compound impurities researchgate.netconicet.gov.ar.

Trophic Transfer and Biomagnification in Food Webs

This compound has the potential for biomagnification in food webs pops.intepa.gov. Its high bioaccumulation potential, coupled with slow elimination from tissues, suggests that it can be transferred through trophic levels pops.int. Model estimates indicate that this compound can accumulate in aquatic species with modeled BCFs greater than 5,000 L/kg wet weight pops.intppqs.gov.in. While experimental trophic magnification factors for this compound are not always available, modeled biomagnification factors (BMF) have been calculated, with a BMF2 value of 42 deemed sufficiently reliable for environmental quality standard derivation europa.eu. The presence of this compound and its persistent degradates in organisms at lower trophic levels, such as aquatic invertebrates and terrestrial mesofauna, poses a hazard to the food web as these organisms form the base of many food chains, and biomagnification is a common process for such compounds pops.intepa.govresearchgate.netconicet.gov.ar.

Ecotoxicology of Dicofol

Aquatic Ecotoxicity

Dicofol is extremely toxic to aquatic organisms, including fish, aquatic invertebrates, and algae, in both acute and chronic exposure scenarios. wikipedia.orgwikipedia.orglabsolu.cafishersci.nlwikipedia.org

Acute toxicity studies demonstrate that this compound is highly lethal to various fish species at low concentrations. The 96-hour median lethal concentration (LC50) values vary by species:

Rainbow trout: 0.12 mg/L wikipedia.orglabsolu.ca. Another study reported an LC50 of 0.95 ppm for rainbow trout when exposed to a dust formulation of this compound. fishersci.ca

Sheepshead minnow: 0.37 mg/L. wikipedia.orglabsolu.ca

Warm water fish species, such as channel catfish, bluegill sunfish, and fathead minnow, exhibit 96-hour LC50 values ranging from 0.31 to 0.51 ppm. wikipedia.orgfishersci.ca Specifically, a dust formulation resulted in an LC50 of 2.95 ppm for bluegill sunfish, 3.6 ppm for goldfish, and 2.3 ppm for black bullhead. fishersci.ca

Cold water fish species showed 96-hour LC50 values between 0.053 and 0.086 ppm. wikipedia.org

The lowest observed acute 96-hour LC50 for different fish species was reported at 0.012 mg/L. labsolu.ca

Chronic exposure to this compound also poses significant risks to fish populations. The no observed effect concentration (NOEC) for fish has been reported as 0.019 mg/L. wikipedia.org The lowest observed chronic 95-day NOEC for various fish species was 0.0044 mg/L, indicating long-term adverse effects on growth and reproduction in freshwater animals. labsolu.ca For fathead minnows, a No Observed Adverse Effect Concentration (NOAEC) of 2.75 ppb was identified, with a Lowest Observed Adverse Effect Concentration (LOAEC) of 5.5 ppb, impacting growth, spawning, and hatchability. cdc.gov

This compound exhibits a high potential for bioaccumulation in fish. Experimental bioconcentration factor (BCF) values from a 28-day exposure study in whole fish samples reached 10,000, with edible tissues showing BCFs of 6,600 and 17,000. wikipedia.org In bluegill sunfish and common carp (B13450389), BCF values ranged from 6,100 to 10,000, with a steady-state BCF of 25,000 in bluegill sunfish. labsolu.ca A full life cycle test with fathead minnows recorded a BCF as high as 43,000, demonstrating slow elimination from fish tissue with a half-life of 33 days. labsolu.ca

Table 1: Acute Toxicity (LC50) of this compound to Fish Species

| Species | Endpoint (Time) | Concentration (mg/L or ppm) | Citation |

| Rainbow Trout | 96-hour LC50 | 0.12 mg/L | wikipedia.orglabsolu.ca |

| Rainbow Trout | 96-hour LC50 | 0.95 ppm (dust formulation) | fishersci.ca |

| Sheepshead Minnow | 96-hour LC50 | 0.37 mg/L | wikipedia.orglabsolu.ca |

| Warm Water Fish | 96-hour LC50 | 0.31 - 0.51 ppm | wikipedia.orgfishersci.ca |

| Bluegill Sunfish | 96-hour LC50 | 2.95 ppm (dust formulation) | fishersci.ca |

| Goldfish | 96-hour LC50 | 3.6 ppm | fishersci.ca |

| Black Bullhead | 96-hour LC50 | 2.3 ppm | fishersci.ca |

| Cold Water Fish | 96-hour LC50 | 0.053 - 0.086 ppm | wikipedia.org |

| Various Fish Species | 96-hour LC50 | 0.012 mg/L (lowest observed) | labsolu.ca |

Table 2: Chronic Toxicity (NOEC/NOAEC) of this compound to Fish Species

| Species | Endpoint (Time) | Concentration (mg/L or ppb) | Citation |

| Fish (general) | NOEC | 0.019 mg/L | wikipedia.org |

| Various Fish Species | 95-day NOEC | 0.0044 mg/L (lowest observed) | labsolu.ca |

| Fathead Minnow | NOAEC | 2.75 ppb | cdc.gov |

| Fathead Minnow | LOAEC | 5.5 ppb | cdc.gov |

This compound is also highly toxic to aquatic invertebrates. wikipedia.orgwikipedia.orglabsolu.cafishersci.nlwikipedia.orgcdc.gov

Mysid shrimp showed a 96-hour LC50 of 0.06 mg/L, and a 96-hour EC50 of 0.14 ppm. wikipedia.orglabsolu.cacdc.gov

Shell oysters had an LC50 of 0.015 mg/L, with eastern oyster embryo larvae showing a 96-hour EC50 of 15.1 ppb, indicating very high toxicity. wikipedia.orglabsolu.cacdc.gov

Marine grass shrimp (Crangon franciscorum) exhibited an acute LC50 greater than 0.439 ppm, with another study reporting values between >0.437 and <0.832 ppm. wikipedia.orgfishersci.ca

For Daphnia magna, the 48-hour EC50 was 0.14 mg/L. cdc.gov

Stoneflies (P. california) had a 96-hour LC50 of less than 1.0 ppm. fishersci.ca

In terms of chronic effects on invertebrates, a chronic toxicity value for Daphnia was reported as 0.125 mg/L. wikipedia.org For amphipods, a No Observed Adverse Effect Concentration (NOAEC) for survival was 0.019 mg/L, and chronic toxicity studies established no effect levels of 0.019 ppm for juvenile amphipods (Hyalella azteca). fishersci.calabsolu.ca

Table 3: Toxicity (LC50/EC50/NOEC) of this compound to Aquatic Invertebrates

| Species | Endpoint (Time) | Concentration (mg/L or ppm) | Citation |

| Mysid Shrimp | 96-hour LC50 | 0.06 mg/L | wikipedia.orglabsolu.ca |

| Mysid Shrimp | 96-hour EC50 | 0.14 ppm | cdc.gov |

| Shell Oysters | LC50 | 0.015 mg/L | wikipedia.orglabsolu.ca |

| Eastern Oyster Embryo Larvae | 96-hour EC50 | 15.1 ppb | cdc.gov |

| Marine Grass Shrimp | Acute LC50 | >0.439 ppm | wikipedia.orgfishersci.ca |

| Daphnia magna | 48-hour EC50 | 0.14 mg/L | cdc.gov |

| Stoneflies | 96-hour LC50 | <1.0 ppm | fishersci.ca |

| Daphnia | Chronic Toxicity | 0.125 mg/L | wikipedia.org |

| Amphipod | NOAEC (survival) | 0.019 mg/L | labsolu.ca |

| Hyalella azteca | NOEC | 0.019 ppm | fishersci.ca |

This compound is known to impair the reproductive physiology of both fish and aquatic invertebrates. wikipedia.org Chronic exposure to this compound in freshwater environments has been shown to result in adverse effects on the growth and reproductive capabilities of multiple fish species. labsolu.ca Furthermore, this compound has been observed to affect the synthesis and metabolism of sex hormones in aquatic organisms, including carp testicular microsomes and ovarian synthesis of maturation-inducing hormones. herts.ac.uk

Toxicity to Aquatic Invertebrates (e.g., Marine Grass Shrimp)

Avian Ecotoxicity

This compound is considered slightly toxic to birds on an acute basis; however, it is well-documented for its chronic reproductive effects, particularly eggshell thinning. wikipedia.orgwikipedia.orglabsolu.cafishersci.nl

This compound is recognized for its ability to cause eggshell thinning and reduced offspring survival in various avian species, including the mallard duck, American kestrel, ring dove, and screech owl. wikipedia.orgwikipedia.orglabsolu.cafishersci.nlwikipedia.orglabsolu.caherts.ac.ukcenmed.comherts.ac.uk

Studies on American kestrels demonstrated that dosing with 20 mg/kg of 99%-pure o,p'-dicofol resulted in significantly thinner eggshells compared to control birds. wikipedia.org Dietary concentrations as low as 3 ppm caused eggshell thinning and lowered the thickness index, while 10 ppm reduced shell weight, with all changes being dose-related. herts.ac.uk

In mallard ducks, a dietary concentration of 100 µg/g this compound led to a statistically significant increase in cracked eggs, with adverse effects observed within one day of exposure. wikipedia.org Interestingly, prolonged exposure to low levels (5 to 10 ppm) of technical this compound did not show significant effects on the reproductive behavior of mallards. wikipedia.orgfishersci.ca

In ovo exposure experiments with Japanese quail eggs revealed that o,p'-dicofol impaired the eggshell-forming ability of female quails after sexual maturity, with eggshell strength, mass, and thickness significantly reduced at minimum dosages of 3, 1, and 0.3 µg/g of egg, respectively. herts.ac.uk This isomer also caused abnormal development of the right oviduct, even at the lowest tested dose of 0.3 µg/g. herts.ac.uk While p,p'-dicofol also caused some changes in eggshell formation and oviduct morphology, its effects on reproductive systems were not as marked as the o,p' isomer. herts.ac.uk

The pattern and magnitude of this compound's effects on eggshell quality are similar to those observed with DDE, a known chemical affecting bird eggshell quality. wikipedia.org The presence of this compound, DCBP, and FW-152 in bird eggs indicates maternal transfer of these compounds to offspring. labsolu.ca

This compound is considered slightly toxic to birds based on dietary exposure studies. wikipedia.orgwikipedia.orglabsolu.cafishersci.nl The 8-day dietary LC50 values for various avian species are:

Bobwhite quail: 3010 ppm wikipedia.orglabsolu.caherts.ac.uk

Japanese quail: 1418 ppm wikipedia.orglabsolu.ca

Ring-necked pheasant: 2126 ppm wikipedia.orglabsolu.ca

Upland game birds (general): 1237 to 3100 ppm wikipedia.orgfishersci.ca

Mallard: 1651 ppm fishersci.ca

Grackels (passerines): >100 ppm fishersci.ca

Table 4: Dietary Toxicity (8-day LC50) of this compound to Avian Species

| Species | Endpoint (Time) | Concentration (ppm) | Citation |

| Bobwhite Quail | 8-day dietary LC50 | 3010 | wikipedia.orglabsolu.caherts.ac.uk |

| Japanese Quail | 8-day dietary LC50 | 1418 | wikipedia.orglabsolu.ca |

| Ring-necked Pheasant | 8-day dietary LC50 | 2126 | wikipedia.orglabsolu.ca |

| Upland Game Birds | 8-day dietary LC50 | 1237 - 3100 | wikipedia.orgfishersci.ca |

| Mallard | 8-day dietary LC50 | 1651 | fishersci.ca |

| Grackels | 8-day dietary LC50 | >100 | fishersci.ca |

Maternal Transfer to Offspring

This compound and its degradation products, such as 4,4'-dichlorobenzophenone (B107185) (DCBP) and FW-152, have been identified in bird eggs, indicating a pathway of maternal transfer to offspring wikipedia.org. In mammals, this compound is preferentially distributed to adipose tissue, although it is also found in muscles, lungs, testes, liver, kidneys, brain, and heart, with elimination primarily occurring through feces wikipedia.org. Studies in rodents have shown that this compound retains to a greater extent in the adipose tissue of female rodents wikipedia.org. In humans, this compound or its degradation products have been detected in breast milk, blood, colostrum, and adipose tissue, with a maximum concentration of 559 ng/g reported in adipose tissue wikipedia.org.

Persistent organic pollutants (POPs), including DDT analogs which can be impurities in technical this compound products, are known to transfer across the placenta, resulting in lipid-adjusted cord blood concentrations that can be 1.3 times higher than those found in maternal plasma wikipedia.org. While reproductive effects in rat offspring have been observed at doses high enough to also cause toxic effects in the parental animals, such as impacts on their livers, ovaries, and feeding behavior, a two-generation reproduction study in rats noted offspring toxicity at dietary concentrations of 125 and 250 ppm herts.ac.ukfishersci.nl. However, some developmental toxicity studies in rats have reported no observed effect levels (NOEL) exceeding 25 mg/kg/day, and no developmental toxicity was observed in a published study at 10 mg/kg/day labsolu.ca. In rabbits, the maternal toxicity NOEL was 4 mg/kg/day, with an increased incidence of abortions at 40 mg/kg/day, but no other effects on the developing offspring were noted nih.gov.

Toxicity to Terrestrial Organisms

Effects on Mammals (e.g., Rodents, Dogs)

This compound is considered moderately toxic to mammals nih.gov. Acute oral toxicity studies have established median lethal dose (LD50) values of 669 mg/kg body weight (bw) in mice, 578 mg/kg bw in rats, 1810 mg/kg bw in rabbits, and greater than 4000 mg/kg bw in dogs herts.ac.uk. Acute dermal LD50 values are reported as greater than 5000 mg/kg for rats and greater than 2500 mg/kg for rabbits labsolu.caherts.ac.uk.

Clinical signs of this compound toxicity in mammals include decreased spontaneous motor activity, ataxia, passiveness, somnolence, prostration, and occasionally tremors herts.ac.uk. The primary effects observed after short- or long-term exposure include body weight reduction associated with decreased feed intake, increased liver weight, increased hepatic mixed-function oxidase (MFO) activity, and liver hypertrophy in mice, rats, and dogs herts.ac.uk. Higher doses have also led to increased serum alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (AP) activities, along with hepatocellular necrosis herts.ac.uk. Furthermore, high doses have resulted in changes in the kidneys, adrenals, heart, and testes in rodents herts.ac.uk. In dogs, reduced serum cortisone (B1669442) levels have been observed, indicating disturbances in adrenocorticoid metabolism herts.ac.uk.

In a 13-week dietary study in mice, slightly reduced final body weights, increased hepatic MFO activity, and increased absolute and relative liver weights in females were noted at 125 ppm herts.ac.uk. For dogs, a 3-month feeding study revealed that only 2 out of 12 animals survived at 25 mg/kg/day, with poisoning symptoms and effects on the liver, heart, and testes observed at 7.5 mg/kg/day fishersci.nl. A 1-year feeding study in dogs indicated that 4.5 mg/kg/day caused toxic effects on the liver fishersci.nl. Long-term dermal exposure of rats to this compound in an emulsifiable concentrate formulation also produced toxic effects on the liver fishersci.nl.

The no-observed-adverse-effect levels (NOAELs) from 13-week repeated dose toxicity studies are summarized in the table below:

| Species | NOAEL (mg/kg/day) | Reference |

| Mice | 1.6 | wikipedia.org |

| Rats | 0.07 | wikipedia.org |

| Dogs | 0.29 | wikipedia.org |

Toxicity to Beneficial Insects (e.g., Honeybees)

This compound has generally been considered relatively nontoxic to honeybees and alfalfa leafcutting bees fishersci.ca. Studies indicate that it is not toxic to bees, with contact LD50 values greater than 50 µg technical this compound per bee and oral LD50 values greater than 10 µg technical this compound per bee herts.ac.ukherts.ac.uk. When used as recommended, this compound is described as a specific miticide that will not kill bees and beneficial insect predators cdc.gov.

However, some research suggests that honeybees pretreated with this compound exhibited significantly lower levels of learning in proboscis conditioning studies nih.gov. Beyond honeybees, this compound can affect certain biocontrol agents, including ladybugs and at least five other beneficial insect species: Orius insidiosus, Phytoseiulus persimilis, Encarsia formosa, Aphidius colemani, and Ipheseius degenerans nih.gov. It is also toxic to predatory mite species such as Stratiolaelaps scimitus (marketed as Hypoaspis miles), with the larval and protonymph stages being the most susceptible nih.gov.

Effects on Soil Organisms (e.g., Earthworms)

This compound exhibits moderate toxicity to earthworms nih.gov. Laboratory studies have determined the LC50 values for earthworms as 43.1 ppm after 7 days and 24.6 ppm after 14 days herts.ac.uk. Earthworms residing in soil are exposed to pesticides like this compound through the ingestion of contaminated soil and pore-water wikidata.org. The potential for exposure of terrestrial mammals to this compound from consuming contaminated earthworms has been a subject of assessment wikidata.org.

Phytotoxicity

This compound generally does not appear to be phytotoxic to the majority of plants for which its use is registered fishersci.ca. It is considered non-phytotoxic when applied according to directions herts.ac.ukherts.ac.uk. Nevertheless, specific crops, namely aubergines (eggplants) and pears, may experience injury from this compound application herts.ac.ukherts.ac.uk. Additionally, when this compound is applied in combination with certain flowable fungicides, such as flowable chlorothalonil (B1668833) and flowable sulfur products, there is a potential for phytotoxicity to occur cdc.gov.

Toxicological Mechanisms and Health Effects of Dicofol

Mechanisms of Action

Dicofol's toxic actions are multifaceted, involving interference with ion channels, disruption of hormonal systems, and modulation of metabolic enzymes.

This compound is classified as a nerve poison, primarily acting by stimulating axonal transmission of nervous signals. wikipedia.orgfao.orgwho.int Similar to DDT, this compound interferes with the normal movement of ions across nerve cell surfaces, specifically by delaying the closing of sodium ion channels and preventing the full opening of potassium gates. unh.edurfppl.co.in This disruption in ion transport leads to an imbalance of sodium and potassium gradients, resulting in a hyperexcitable state in the nervous system. nih.govepa.gov

Recent in silico analyses have identified 56 potential targets linked to this compound-induced neurotoxicity, with significant associations found in pathways related to sodium ion transmembrane transport and sodium/potassium-exchanging ATPase complexes. nih.gov Key hub targets include subunits of the Na+/K+-ATPase (ATP1A1, ATP1A2, ATP1A3, ATP1A4, ATP1B1, ATP1B2). nih.gov Molecular docking studies suggest that this compound can bind more effectively to the ATP1A3-ATP1B1 protein complex than its natural ligand, ATP, potentially inhibiting Na+/K+-ATPase and leading to neurotoxicity. nih.gov

This compound is recognized as a potential endocrine-disrupting compound, capable of interfering with hormonal balance and function. nih.govpops.intmdpi.combeyondpesticides.orgresearchgate.net Its endocrine-disrupting properties are supported by a multitude of in vitro studies and observed adverse effects on endocrine organs and hormonal imbalances in animal experiments. pops.int

The mechanisms of endocrine disruption by this compound can involve:

Interference with hormone receptors: this compound can act through classical nuclear receptors, as well as non-nuclear steroid hormone receptors and non-steroid receptors. mdpi.comnih.gov For instance, the achiral p,p'-isomer and the (-)-o,p'-substituted enantiomer of this compound have shown weak agonist activity with the human estrogen receptor (hER). researchgate.net

Disruption of steroidogenesis: Endocrine-disrupting chemicals (EDCs) like this compound can interfere with enzymatic pathways involved in steroid biosynthesis and metabolism. mdpi.comnih.gov Chronic toxic effects of this compound in mammals include impacts on the thyroid and adrenal glands, with reduced serum corticosterone (B1669441) levels observed in dogs, indicating disturbances in adrenocorticoid metabolism. wikipedia.orgpops.intwho.int

Other mechanisms: EDCs can also affect hormone receptor expression, interfere with feedback regulation, and influence neuroendocrine cells. nih.gov

This compound is known to induce hepatic mixed-function oxidase (MFO) activity, a key system involved in the metabolism of xenobiotics. wikipedia.orgfao.orgwho.intinchem.org This induction is a common response to organochlorine pesticides.

Studies in mice and rats have demonstrated that this compound increases MFO activity in liver microsomal cell fractions. inchem.org For example, in CD-1 mice, technical this compound administered orally for three days increased MFO activity, measured by O-demethylation of p-nitroanisole, at doses from 42.8 mg/kg bw. inchem.org Relative liver weight also increased at higher doses. inchem.org In Sprague-Dawley rats, pure and technical this compound induced MFO activity in a pattern consistent with phenobarbital-type induction, increasing microsomal protein and cytochrome P-450 activities. inchem.org Specifically, at 59 mM (87.4 mg/kg bw), pure this compound increased microsomal protein 1.7-fold and cytochrome P-450 activities 2- to 3-fold. inchem.org Aminopyrine demethylase activity showed significant induction (2- to 5.7-fold) in Wistar rats fed this compound at 10 ppm and above. inchem.org

This enzyme induction is often associated with increased liver weight and liver hypertrophy, which are common findings in toxicity studies involving this compound. wikipedia.orgfao.orgwho.int

Endocrine Disrupting Properties and Mechanisms

Mammalian Toxicity Studies

Mammalian toxicity studies provide crucial data on the effects of this compound across different exposure durations.

This compound exhibits moderate acute toxicity in mammals, with common signs including decreased spontaneous motor activity, ataxia, passiveness, somnolence, prostration, and occasional tremors. fao.orgpops.intinchem.org

Acute Toxicity Data (Oral LD50):

| Species | LD50 (mg/kg bw) |

|---|---|

| Mice | 669 |

| Rats | 578 |

| Rabbits | 1810 |

| Dogs | >4000 |

Data from fao.org.

In acute neurotoxicity studies in rats, a no-observed-adverse-effect level (NOAEL) of 15 mg/kg bw was identified. fao.org At higher doses (75 and 350 mg/kg bw), reduced body weights, decreased feed consumption, and signs of sensorimotor dysfunction like ataxia and decreased motor activity were observed. fao.org

Subchronic toxicity studies in rats, such as a 13-week dietary study, showed that technical this compound at 1500 ppm (equivalent to 96 mg/kg bw/day for males and 110 mg/kg bw/day for females) caused mortality, ataxia, and lethargy. inchem.org At 500 ppm and above, both sexes exhibited reduced body weight, decreased food consumption, increased liver weight, decreased blood corticosterone levels, and increased adrenal cortex vacuolation. inchem.org The NOAEL for neurotoxicity in a 90-day rat study was 0.2 mg/kg bw per day. who.int

Chronic exposure to this compound primarily affects the liver, thyroid, and adrenal glands, with observed effects including body weight reduction, increased liver weight, and hepatic MFO activity. wikipedia.orgfao.orgpops.intwho.int

Chronic Toxicity Findings:

Liver: Increased liver weight, hepatocellular hypertrophy, and enzyme induction are consistent findings across mice, rats, and dogs. fao.orgwho.int At higher doses, increased serum alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (AP) activities, along with hepatocellular necrosis, have been reported. fao.orgwho.int

Adrenals: Histopathological changes, such as vacuolation of adrenal cortex cells, and decreased blood corticosterone levels have been observed. wikipedia.orgwho.intinchem.org

Thyroid: Chronic toxic effects concern the thyroid. pops.int

Carcinogenicity Studies:

Mice: A 78-week toxicity and carcinogenicity study in B6C3F1 mice showed an increased incidence of liver adenomas and carcinomas in males at time-weighted average dietary concentrations of 264 or 528 ppm (equivalent to 40 or 80 mg/kg bw per day). fao.org A NOAEL was not observed in male mice, with the lowest-observed-adverse-effect level (LOAEL) being 264 ppm based on the increase in hepatocellular adenomas. fao.org

Rats: A 78-week carcinogenicity study in rats did not find treatment-related neoplastic or non-neoplastic lesions associated with this compound treatment at time-weighted average dietary concentrations up to 940 ppm for males and 760 ppm for females. fao.org The NOAEL in this study was 760 ppm (equivalent to 38 mg/kg bw per day), the highest dose tested. fao.org

Human Exposure and Health Outcomes

Biomonitoring of this compound and Metabolites in Human Tissues (e.g., Breast Milk, Blood, Adipose Tissue)

Biomonitoring studies have confirmed the presence of this compound and its metabolites in various human tissues, primarily focusing on lipid-rich biological matrices such as breast milk, serum, and adipose tissue fishersci.dkfishersci.comfishersci.noherts.ac.uk. The detection of these compounds in human samples underscores ongoing environmental exposure.

A notable study involving pooled breast milk samples from 210 mothers across China, Korea, and Japan (collected between 2007 and 2009) revealed detectable levels of this compound in 12 out of 14 samples (>0.1 ng g⁻¹ lipid) umweltprobenbank.defishersci.nl. The geometric mean concentrations varied significantly by region, as detailed in the table below:

| Region | Geometric Mean Concentration of this compound (ng g⁻¹ lipid) |

| China | 9.6 umweltprobenbank.defishersci.nl |

| Korea | 1.9 umweltprobenbank.defishersci.nl |

| Japan | 0.3 umweltprobenbank.defishersci.nl |

This study marked the first report to identify this compound in human samples, suggesting extensive emission sources in certain regions umweltprobenbank.defishersci.nl.

In addition to the parent compound, metabolites of this compound have also been identified in human biological samples. For instance, 4,4'-dichlorobenzilic acid, a metabolite of this compound, has been detected in human urine. The mean dietary excretion of this metabolite in urine samples ranged from 18.8 to 41.6 µ g/day , with an average half-life of 6.9 days for its post-exposure decline herts.ac.uk.

Furthermore, this compound concentrations were detected in the adipose tissue of 19.6% of participants in a study conducted in Southern Spain, highlighting its bioaccumulation potential in fatty tissues fishersci.dk. The presence of persistent organic pollutants (POPs), including organochlorine pesticides like this compound, in human milk reflects the cumulative body burden in the mother over time herts.ac.uk.

Epidemiological Studies and Disease Associations (e.g., Cancer, Neurological Disorders)

Epidemiological research has investigated the potential links between pesticide exposure, including organochlorine compounds like this compound, and various human health conditions. These studies have frequently indicated associations between occupational pesticide exposure and chronic illnesses, such as cancers, neurological diseases, and reproductive disorders nih.govnih.govherts.ac.uk.

Regarding specific disease associations with this compound:

Cancer: Epidemiological studies have noted associations between this compound exposure and prostate cancer in men herts.ac.ukwikipedia.org. For children, associations with leukemia and Hodgkin's disease have been observed wikipedia.org. However, the International Agency for Research on Cancer (IARC) concluded that there is limited evidence for this compound's carcinogenicity in experimental animals and insufficient data to evaluate its carcinogenicity in humans wikipedia.org. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) determined that this compound is unlikely to pose a carcinogenic risk to humans at anticipated dietary exposure levels, citing the absence of genotoxicity and carcinogenic effects in rats, and the expectation of a threshold response for liver adenomas in mice umweltprobenbank.de.

Neurological Disorders: this compound is classified as a neurotoxin wikipedia.org. Acute neurotoxicity studies in rats have shown effects such as decreased body weight, reduced feed intake, ataxia, and decreased motor activity at higher doses umweltprobenbank.dewikipedia.org. Associations between this compound exposure and autism disorders in children have also been noted in some epidemiological studies wikipedia.org.

While these epidemiological studies raise concerns about potential adverse effects in humans, their limitations often hinder definitive causal relationships wikipedia.org.

Risk Assessment Methodologies for Human Health (e.g., Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD))

Human health risk assessment for chemical compounds like this compound involves establishing reference values to guide safe exposure levels. Key methodologies include determining the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD).

Acceptable Daily Intake (ADI) The ADI represents the amount of a substance in food or drinking water, expressed on a body weight basis, that can be ingested daily over a lifetime without appreciable health risk to the consumer umweltprobenbank.de.

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established an ADI for this compound ranging from 0 to 0.002 mg/kg body weight (bw) umweltprobenbank.dewikipedia.orgwikipedia.org. This ADI was derived from a No-Observed-Adverse-Effect Level (NOAEL) of 0.22 mg/kg bw per day identified in a 2-year toxicity and carcinogenicity study in rats. The NOAEL was based on histopathological changes observed in the liver and adrenal gland, with a safety factor of 100 applied umweltprobenbank.dewikipedia.org. This ADI is further supported by a NOAEL of 0.2 mg/kg bw per day from a 90-day neurotoxicity study in rats umweltprobenbank.dewikipedia.org.

The Australian Drinking Water Guidelines specify a slightly different ADI of 0.001 mg/kg bw, based on a NOEL of 0.12 mg/kg bw/day from a 1-year dietary study in dogs. This NOEL was associated with evidence of toxicity in the pituitary and liver, and a safety factor of 100 was applied labsolu.ca.

The U.S. Environmental Protection Agency (EPA) has calculated a chronic dietary Reference Dose (RfD) for this compound at 0.0004 mg/kg/day, based on hormonal toxicity observed in an oral chronic dog study herts.ac.ukeasychem.org.

Acute Reference Dose (ARfD) The ARfD is an estimate of the substance in food or drinking water, expressed on a body weight basis, that can be ingested over a short period, usually 24 hours or less, without appreciable health risk to the consumer umweltprobenbank.de.

JMPR established an ARfD of 0.2 mg/kg bw umweltprobenbank.dewikipedia.org. This value was derived from a NOAEL of 15 mg/kg bw in an acute neurotoxicity study in rats, where decreased body weight and feed intake were observed at higher doses (75 mg/kg bw). A safety factor of 100 was applied umweltprobenbank.dewikipedia.org. This ARfD is also supported by a NOAEL of 15 mg/kg bw from a single-dose oral toxicity study in rats, based on decreased feed intake and adrenal gland hypertrophy at 75 mg/kg bw umweltprobenbank.dewikipedia.org.

The EPA has calculated an acute dietary Reference Dose (ARfD) of 0.05 mg/kg/day, based on neurotoxic effects observed after a single oral dose in a rat acute neurotoxicity study herts.ac.ukeasychem.org.

The University of Hertfordshire's AERU database lists an ARfD of 0.15 mg/kg bw/day wikipedia.org.

These reference values are crucial for conducting risk assessments, where predicted intakes are screened against the established ADI and ARfD to ensure that exposure levels remain within acceptable limits metabolomicsworkbench.org.

Analytical Methodologies for Dicofol Detection and Quantification

Extraction and Clean-up Procedures for Diverse Matrices (e.g., Water, Soil, Biota, Foodstuffs)

Effective extraction and clean-up are paramount to isolate dicofol from complex matrices and remove interfering substances. Various procedures are tailored to the specific matrix:

Water : For water samples, liquid-liquid extraction (LLE) is a common approach, often followed by chromatographic analysis. wikipedia.org Large-volume solid-phase extraction (SPE) has also been reported for the determination of this compound in seawater. wikipedia.org

Soil : this compound and its metabolites can be extracted from soil using acidic methanol. Subsequent clean-up often involves liquid-liquid partitioning with deionized water and methylene (B1212753) chloride, followed by gel-permeation chromatography (GPC). wikipedia.org

Biota :

Cod : Samples are typically homogenized, followed by liquid extraction. Concentrated sulfuric acid is a common clean-up agent for lipid removal, although alternative methods like gel permeation chromatography or acetonitrile (B52724) partitioning may be employed, especially for high-lipid content species, to minimize matrix effects and influence on recoveries. pic.int

Eel : this compound extraction from eel has been achieved using a 20% acetone-hexane mixture, with subsequent clean-up performed on Florisil and acidic siliceous earth columns. wikipedia.org

Rat Adipose Tissue : Extraction with n-hexane followed by SPE using deactivated neutral alumina (B75360) cartridges has been optimized for high-fat samples like rat adipose tissue. fishersci.ca

Breast Milk : Liquid-liquid extraction and clean-up procedures are utilized before instrumental analysis. wikipedia.org

Foodstuffs :

Date Fruits : Extraction with ethyl acetate (B1210297) has been successfully applied for this compound residue determination in date fruits. wikipedia.org

Tea/Herbal Tea : The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in tea. This involves extraction with solvents such as acetone-ethylacetate-n-hexane or acetonitrile-water, followed by purification steps that may include solid phase extraction using sorbents like Florisil, Envi-18, or PSA (primary secondary amine) columns. wikipedia.orgherts.ac.uktandfonline.com It is crucial to avoid high pH conditions during analysis (e.g., by skipping dSPE with PSA in QuEChERS) as this compound degradation is more pronounced in alkaline media. shimadzu.com Acidification of stock and working solutions in acetonitrile, for instance with acetic acid, is also recommended to protect this compound. shimadzu.com

Sunflower Oil : For oil matrices, which are challenging due to high triglyceride content, modified QuEChERS methods are employed, often involving liquid-liquid partitioning with acetonitrile or acetonitrile-hexane mixtures, followed by GPC or SPE. wikipedia.orgwikipedia.org

Chromatographic Techniques